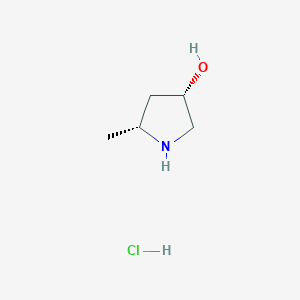

(3S,5R)-5-methylpyrrolidin-3-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S,5R)-5-methylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-4-2-5(7)3-6-4;/h4-7H,2-3H2,1H3;1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSDRILWPNPXQJ-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107658-78-5 | |

| Record name | 3-Pyrrolidinol, 5-methyl-, hydrochloride (1:1), (3S,5R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1107658-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(3S,5R)-5-methylpyrrolidin-3-ol hydrochloride: A Comprehensive Technical Guide for Drug Discovery Professionals

CAS Number: 1107658-78-5

Introduction: The Strategic Importance of Chiral Pyrrolidinols in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, which is critical for optimizing interactions with biological targets.[2] Among the vast landscape of pyrrolidine-based building blocks, chiral 3-hydroxypyrrolidines, and specifically their substituted derivatives like (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride, have emerged as invaluable assets for medicinal chemists. The stereochemical integrity of these molecules is paramount, as different stereoisomers can exhibit vastly different pharmacological profiles, efficacy, and toxicity.[2]

This technical guide provides an in-depth exploration of this compound, a key chiral intermediate in the synthesis of complex bioactive molecules. We will delve into its physicochemical properties, stereoselective synthesis, analytical characterization, and its applications as a strategic building block in drug development programs. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable insights.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a synthetic building block is the bedrock of successful process development and medicinal chemistry campaigns. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1107658-78-5 | [3] |

| Molecular Formula | C₅H₁₂ClNO | [4] |

| Molecular Weight | 137.61 g/mol | [4] |

| Appearance | Solid | [5] |

| Purity | Typically ≥97% | [3][5] |

| Storage Temperature | Room Temperature | [5] |

| InChI Key | YPSDRILWPNPXQJ-JBUOLDKXSA-N | N/A |

| SMILES | C[C@H]1CCN1.Cl | [3] |

The hydrochloride salt form of this compound enhances its stability and aqueous solubility, making it more amenable to handling and use in various reaction conditions. The presence of both a hydroxyl and a secondary amine group provides two key points for further chemical modification, allowing for the facile introduction of diverse functionalities.

Stereoselective Synthesis: A Conceptual Workflow

The synthesis of enantiomerically pure substituted pyrrolidinols is a cornerstone of modern asymmetric synthesis. While numerous methods exist for the construction of the pyrrolidine ring, the stereoselective synthesis of (3S,5R)-5-methylpyrrolidin-3-ol typically relies on the use of a chiral starting material to control the stereochemistry of the final product. A common and effective strategy involves starting from a readily available chiral precursor, such as L-proline or a derivative thereof.

The following diagram illustrates a conceptual workflow for the stereoselective synthesis of this compound. This workflow is a composite of established principles in pyrrolidine synthesis and is intended to be illustrative rather than a definitive protocol.[6]

Caption: Conceptual workflow for the stereoselective synthesis of this compound.

Experimental Protocol: A Plausible Synthetic Approach

The following is a detailed, step-by-step methodology that represents a plausible route for the synthesis of this compound, based on established chemical transformations in pyrrolidine chemistry.

Step 1: N-Protection and Esterification of a Chiral Precursor

-

To a solution of a suitable N-protected trans-4-hydroxy-L-proline in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., DCC or EDC) and an alcohol (e.g., methanol or ethanol).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Filter the reaction mixture to remove any solid byproducts and concentrate the filtrate under reduced pressure.

-

Purify the resulting ester by column chromatography.

Step 2: Oxidation of the Hydroxyl Group

-

Dissolve the protected hydroxyproline ester in a suitable solvent (e.g., dichloromethane).

-

Add an oxidizing agent (e.g., Dess-Martin periodinane or Swern oxidation reagents) at a controlled temperature (typically 0 °C to room temperature).

-

Monitor the reaction by TLC or LC-MS until completion.

-

Quench the reaction and perform an aqueous workup.

-

Purify the resulting ketone by column chromatography.

Step 3: Stereoselective Introduction of the Methyl Group

-

Dissolve the ketone intermediate in a dry, aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C).

-

Add a methylating agent (e.g., methylmagnesium bromide or a methylcuprate reagent) dropwise. The choice of reagent and reaction conditions is critical for achieving the desired stereoselectivity.

-

Stir the reaction at low temperature until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by column chromatography to isolate the desired diastereomer.

Step 4: Deprotection and Salt Formation

-

Dissolve the methylated intermediate in a suitable solvent.

-

Perform a deprotection step to remove the N-protecting group (e.g., catalytic hydrogenation for a Cbz group or acidic treatment for a Boc group).

-

After deprotection, dissolve the free base in a suitable solvent (e.g., diethyl ether or isopropanol).

-

Add a solution of hydrochloric acid in the same or a compatible solvent dropwise until the precipitation of the hydrochloride salt is complete.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Analytical Characterization: Ensuring Quality and Stereochemical Purity

Rigorous analytical characterization is essential to confirm the structure, purity, and stereochemical integrity of this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the chemical structure. Key features to look for in the ¹H NMR spectrum include the signals corresponding to the methyl group, the protons on the pyrrolidine ring, and the hydroxyl and amine protons. The coupling patterns and chemical shifts of the ring protons can provide information about the relative stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the compound.

Chromatographic Analysis: The Key to Stereochemical Purity

The most critical analytical challenge for this compound is the confirmation of its diastereomeric and enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[6][7]

A Typical Chiral HPLC Workflow:

Caption: A typical workflow for the analysis of stereochemical purity using chiral HPLC.

Key Considerations for Chiral HPLC Method Development:

-

Chiral Stationary Phase (CSP): The choice of CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating pyrrolidine derivatives.[8]

-

Mobile Phase: A systematic screening of different mobile phases (e.g., hexane/isopropanol or methanol/acetonitrile) is necessary to achieve optimal separation.

-

Detection: UV detection is commonly used if the molecule contains a chromophore. If not, derivatization with a UV-active tag or the use of a universal detector like a charged aerosol detector (CAD) or mass spectrometer may be necessary.

Applications in Drug Development: A Versatile Chiral Building Block

The true value of this compound lies in its application as a versatile chiral building block for the synthesis of active pharmaceutical ingredients (APIs).[9] The defined stereochemistry at the C3 and C5 positions allows for the precise construction of complex molecules with specific three-dimensional architectures, which is often a prerequisite for potent and selective biological activity.

The pyrrolidine scaffold is a common feature in drugs targeting a wide range of therapeutic areas, including:

-

Antiviral Agents: Many antiviral drugs, particularly those targeting hepatitis C virus (HCV), incorporate proline or its derivatives.[1]

-

Anticancer Agents: The pyrrolidine ring is found in numerous compounds with anticancer activity.[2]

-

Central Nervous System (CNS) Agents: The physicochemical properties of the pyrrolidine ring can be tuned to achieve blood-brain barrier penetration, making it a valuable scaffold for CNS-acting drugs.[2]

The (3S,5R) stereochemistry of this particular building block can impart specific conformational constraints on the final molecule, influencing its binding to target proteins. Structure-activity relationship (SAR) studies often reveal that even minor changes in the stereochemistry of a pyrrolidine substituent can lead to dramatic changes in biological activity.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on the available data for this and structurally related compounds, the following safety and handling guidelines are recommended.[5][10]

Hazard Identification:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate protective clothing.

-

Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry, coupled with the synthetic handles provided by the hydroxyl and amine functionalities, makes it a strategic asset in drug discovery and development. A thorough understanding of its properties, synthesis, and handling is crucial for its effective utilization in the creation of novel therapeutics. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral intermediates like this compound will undoubtedly increase.

References

-

Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (n.d.). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]

-

Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors. (2005). PubMed. Retrieved January 18, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Buy this compound (EVT-1745579) | 1107658-78-5. (n.d.). Evidentic. Retrieved January 18, 2026, from [Link]

-

5-(HYdroxymethyl)pyrrolidin-3-ol hydrochloride, 95% Purity, C5H12ClNO2, 10 grams. (n.d.). CP Lab Safety. Retrieved January 18, 2026, from [Link]

-

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Chiral Drug Separation. (n.d.). In Encyclopedia of Pharmaceutical Technology. Retrieved January 18, 2026, from [Link]

-

Structure Activity Relationships. (n.d.). Drug Design. Retrieved January 18, 2026, from [Link]

-

Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. (2013). SciSpace. Retrieved January 18, 2026, from [Link]

-

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [mail.sobekbio.com]

- 4. labsolu.ca [labsolu.ca]

- 5. (3R,5S)-5-methylpyrrolidin-3-ol hydrochloride | 1107658-76-3 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (3R,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride | 1009335-36-7 [sigmaaldrich.com]

(3S,5R)-5-methylpyrrolidin-3-ol hydrochloride chemical properties

An In-depth Technical Guide to (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride for Advanced Research and Development

This guide provides a comprehensive technical overview of this compound, a chiral building block with significant potential in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes known data with field-proven insights to facilitate its effective use in the laboratory.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, prized for its structural attributes that are highly conducive to drug design.[1][2] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of pharmacophore space, a critical factor in achieving target selectivity and potency.[1] The stereogenic centers inherent to substituted pyrrolidines, such as in this compound, offer a sophisticated tool for modulating biological activity, as the spatial orientation of substituents can dramatically alter binding interactions with enantioselective protein targets.[1] This particular isomer is gaining traction as a valuable component in the synthesis of complex molecules, notably in the burgeoning field of targeted protein degradation.

Physicochemical and Structural Properties

Precise knowledge of the physicochemical properties of this compound is fundamental to its handling, formulation, and application in synthesis. While specific experimental data for this isomer is not extensively published, the following table summarizes its known attributes and provides estimated values based on closely related structures.

| Property | Value | Source/Comment |

| CAS Number | 1107658-78-5 | [3] |

| Molecular Formula | C₅H₁₂ClNO | [3] |

| Molecular Weight | 137.61 g/mol | [4] |

| Physical Form | Solid | Commercial supplier data |

| Purity | Typically >95% | [5] |

| Storage | Room Temperature | Commercial supplier data |

| InChI Key | YPSDRILWPNPXQJ-JBUOLDKXSA-N | [5] |

| SMILES | C[C@H]1CCN1.Cl | |

| Melting Point | Not specified. Expected to be a crystalline solid with a defined melting point. | |

| Boiling Point | Not applicable (solid) | |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. The hydrochloride salt form generally enhances aqueous solubility.[4] |

Synthesis and Stereochemical Control

A hypothetical, yet chemically sound, synthetic workflow is outlined below. The causality behind these steps lies in the strategic use of stereospecific reactions to build the pyrrolidine core with the desired (3S,5R) configuration.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a representative example and would require optimization.

-

Step 1: Ring Opening of a Chiral Epoxide. A chiral epoxide, such as (R)-epichlorohydrin, is reacted with a primary amine (e.g., methylamine) in a suitable solvent like methanol. This reaction is typically carried out at low temperatures to control regioselectivity. The choice of a chiral epoxide is crucial as it establishes one of the stereocenters.

-

Step 2: Base-Mediated Cyclization. The resulting amino alcohol is treated with a base (e.g., sodium methoxide) to induce intramolecular cyclization, forming the pyrrolidine ring. This step creates the second stereocenter, leading to a mixture of diastereomers.

-

Step 3: Diastereomeric Separation. The mixture of diastereomers is separated using chiral chromatography or by fractional crystallization of a suitable salt. This is the most critical step for ensuring the stereochemical purity of the final product.

-

Step 4: Hydrochloride Salt Formation. The purified free base of (3S,5R)-5-methylpyrrolidin-3-ol is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Analytical Characterization and Quality Control

Ensuring the chemical and stereochemical purity of this compound is paramount for its application in drug discovery. A multi-pronged analytical approach is recommended.

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the core structure and connectivity of the molecule. Specific chemical shifts and coupling constants will be characteristic of the (3S,5R) isomer.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the O-H and N-H stretches, as well as C-N and C-O bonds.

Purity and Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric and diastereomeric purity of chiral amines and alcohols.

Caption: General workflow for chiral purity determination by HPLC.

Exemplary Chiral HPLC Protocol

This protocol is based on methods for similar N-Boc protected pyrrolidinol derivatives and would need to be adapted.[2]

-

Instrumentation: HPLC system with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based column, such as one with a cellulose or amylose derivative, is often effective for this class of compounds.

-

Mobile Phase: An isocratic mixture of n-Hexane and a polar modifier like isopropanol or ethanol. The ratio will need to be optimized to achieve baseline separation of the stereoisomers.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Column Temperature: Controlled, often at 25 °C.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) where the molecule absorbs.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

Applications in Drug Development

This compound serves as a crucial chiral building block for the synthesis of more complex, biologically active molecules. Its stereochemically defined structure is leveraged to impart specific binding properties to the final compound.

Targeted Protein Degradation (PROTACs)

A significant application of this molecule is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[6] The pyrrolidine scaffold can be incorporated into the linker region or as part of the E3 ligase ligand, where its stereochemistry can influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Caption: Mechanism of action of a PROTAC molecule.

The this compound can be derivatized at the hydroxyl and amine functionalities to be incorporated into the PROTAC structure, providing a rigid and stereochemically defined linker element.

Safety and Handling

Based on data for related compounds, this compound should be handled with appropriate precautions.

-

Hazard Statements: Likely to be associated with H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile chiral building block for modern drug discovery. Its defined stereochemistry offers a powerful tool for medicinal chemists to design potent and selective therapeutics. While detailed experimental data for this specific isomer is emerging, the principles and protocols outlined in this guide, derived from extensive knowledge of related compounds, provide a solid foundation for its effective application in research and development. The continued exploration of its use, particularly in the field of targeted protein degradation, is expected to yield novel therapeutic candidates.

References

-

Di Sarno, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(23), 7315. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249258. [Link]

- Google Patents. (2018). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL.

- Google Patents. (1988).

-

Miret, N., et al. (2021). Are we ready to design oral PROTACs®?. Drug Discovery Today, 26(11), 2638-2648. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. benchchem.com [benchchem.com]

- 5. Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Are we ready to design oral PROTACs®? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride: A Chiral Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride, a key chiral intermediate in medicinal chemistry. As a Senior Application Scientist, my objective is to present not just the fundamental properties of this compound but also to provide insights into its synthesis, characterization, and strategic application in drug development, grounded in established chemical principles.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted pyrrolidine, a five-membered nitrogen-containing heterocycle. Its value in synthetic and medicinal chemistry is derived from the specific spatial arrangement of its functional groups—a hydroxyl group at the C3 position and a methyl group at the C5 position—and its nature as a hydrochloride salt, which enhances stability and aqueous solubility.

The precise stereochemistry, (3S,5R), is critical. The spatial orientation of the hydroxyl and methyl groups dictates how the molecule, or a larger scaffold built from it, will interact with chiral biological targets like enzymes and receptors. This diastereomeric specificity is a cornerstone of modern drug design, where subtle changes in stereochemistry can lead to dramatic differences in efficacy, selectivity, and safety profiles.

Table 1: Key Physicochemical and Identification Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂ClNO | [1] |

| Molecular Weight | 137.61 g/mol | [1][2] |

| CAS Number | 1107658-78-5 | [1][3][4] |

| Appearance | White to off-white solid | [5] |

| Storage | Room Temperature | [5] |

| Purity (Typical) | ≥95% | |

| InChI Key | YPSDRILWPNPXQJ-JBUOLDKXSA-N |

Synthesis and Stereochemical Control

While this compound is commercially available, understanding its synthesis is crucial for process development and analogue preparation. Detailed public-domain protocols for this specific diastereomer are limited; however, a logical and representative synthetic route can be constructed based on established transformations of chiral precursors.

The synthesis generally begins with a readily available chiral starting material, such as (S)-proline, to set the initial stereocenter. The overall strategy involves ring functionalization, introduction of the second stereocenter, and final salt formation.

Representative Synthetic Workflow

The following workflow illustrates a plausible, multi-step synthesis. The choice of reagents, particularly for the reduction steps, is critical for controlling the diastereoselectivity to achieve the desired (3S,5R) configuration.

Caption: Plausible synthetic workflow for (3S,5R)-5-methylpyrrolidin-3-ol HCl.

Causality Behind Experimental Choices:

-

Starting Material: (S)-proline is a cost-effective and enantiomerically pure starting material, immediately establishing the stereochemistry at what will become the C5 position.

-

Protection Strategy: N-protection (e.g., with a Boc group) is essential to prevent side reactions at the nitrogen atom during subsequent oxidative and nucleophilic addition steps.

-

Stereoselective Reduction: The key step in establishing the C3 stereocenter is the diastereoselective reduction of the tertiary alcohol or a related ketone intermediate. The choice of reducing agent and conditions is paramount to favor the desired (3R) configuration of the hydroxyl group relative to the existing (5R)-methyl group. Bulky reducing agents or substrate-directed reductions are often employed to achieve high diastereomeric excess.

-

Hydrochloride Salt Formation: The final conversion to a hydrochloride salt is a standard procedure in pharmaceutical chemistry.[6] It enhances the compound's crystallinity, stability, and handling characteristics, while often improving its solubility in polar protic solvents.[6]

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and stereochemical integrity of this compound is non-trivial and requires a suite of analytical techniques. Each method provides a piece of the puzzle, and together they form a self-validating system to ensure the material meets the stringent requirements for drug development.

Key Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the molecular structure and connectivity.

-

Protocol:

-

Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

For structural elucidation, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended.

-

-

Expected Results & Interpretation:

-

¹H NMR: Expect distinct signals for the methyl group (a doublet), the protons on the pyrrolidine ring, and the hydroxyl proton (which may be broad or exchange with D₂O). The coupling patterns and chemical shifts of the ring protons are complex but provide a unique fingerprint for the specific diastereomer.

-

¹³C NMR: Expect five distinct carbon signals corresponding to the methyl group, the three unique ring carbons, and the carbon bearing the hydroxyl group.

-

2. Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight and elemental composition.

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Analyze using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap for high resolution).

-

-

Expected Results & Interpretation: In positive ion mode, the primary ion observed will be for the free base [M+H]⁺ at an m/z corresponding to C₅H₁₁NO + H⁺. High-resolution mass spectrometry (HRMS) should confirm the elemental formula to within a few parts per million (ppm).

3. Chiral High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the enantiomeric and diastereomeric purity. This is the most critical validation step for a chiral building block.

-

Protocol:

-

Select a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®).

-

Develop a mobile phase (typically a mixture of a hydrocarbon like hexane and an alcohol like isopropanol, often with a small amount of an amine additive for basic compounds).

-

Inject a solution of the sample and monitor the elution profile with a UV detector.

-

-

Expected Results & Interpretation: A successful chiral separation will show a major peak for the (3S,5R) isomer and should resolve peaks for any other stereoisomeric impurities (e.g., (3R,5S), (3S,5S), (3R,5R)). The area percentage of the main peak corresponds to the diastereomeric and/or enantiomeric excess.

Table 2: Summary of Analytical Characterization Workflow

| Technique | Parameter Measured | Rationale for Use |

| ¹H & ¹³C NMR | Molecular structure, connectivity | Confirms the correct arrangement of atoms. |

| HRMS (ESI) | Exact mass, elemental formula | Unambiguously verifies the molecular formula. |

| Chiral HPLC | Diastereomeric & Enantiomeric Purity | Quantifies the stereochemical integrity, crucial for biological applications. |

| FTIR | Presence of functional groups | Identifies characteristic vibrations (O-H, N-H, C-H bonds). |

Applications in Drug Development

The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal framework for targeting protein binding sites.

The specific utility of this compound lies in its role as a chiral building block. It allows for the systematic exploration of structure-activity relationships (SAR) by providing a synthetically accessible core with defined stereochemistry.

Logical Flow of Application in a Drug Discovery Program

Caption: Strategic application flow in a drug discovery campaign.

Field-Proven Insights:

-

Vectorial Diversity: The hydroxyl and secondary amine groups serve as orthogonal handles for chemical modification. The amine can be readily functionalized via reductive amination, acylation, or arylation, while the hydroxyl group can be used for ether or ester linkages, or inverted to its (3R) counterpart to probe the importance of its stereochemistry.

-

Comparative SAR: In any drug discovery program utilizing this scaffold, it is imperative to synthesize and test other diastereomers (e.g., the (3R,5S) or (3S,5S) analogues).[6] This comparative analysis provides irrefutable evidence for the optimal stereochemical configuration required for biological activity and is often required for intellectual property protection. The pyrrolidine scaffold is a key component in the development of various therapeutic agents, including inhibitors of beta-secretase 1 (BACE1) for Alzheimer's disease and selective estrogen receptor degraders for breast cancer treatment.[7]

Handling, Storage, and Safety

As a hydrochloride salt, this compound is generally a stable, non-volatile solid. However, standard laboratory precautions should be observed.

-

Storage: Store in a tightly sealed container in a cool, dry place. Room temperature storage is generally acceptable.[5]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Safety Profile: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[5] It is designated with the GHS07 pictogram.[5]

References

-

Eviolite, Buy this compound (EVT-1745579) | 1107658-78-5, [Link]

- Google Patents, CN108698989B - Process for the prepar

- Google Patents, US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists,

- Google Patents, US9963459B1 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-alpla]pyrrolo[2,3-e]-pyrazin-8-YL)-N-(2,2,2-Trifluoroethyl)

-

LookChem, 3-Pyrrolidinol, 5-Methyl-, hydrochloride, (3S,5S)- suppliers & manufacturers in China, [Link]

-

MDPI, Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds, [Link]

-

AbMole, (3R,5R)-5-Methyl-pyrrolidin-3-ol hydrochloride Certificate of Analysis, [Link]

Sources

- 1. data.epo.org [data.epo.org]

- 2. 107797-60-4|(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol|BLD Pharm [bldpharm.com]

- 3. labsolu.ca [labsolu.ca]

- 4. mdpi.com [mdpi.com]

- 5. (3R,5S)-5-methylpyrrolidin-3-ol hydrochloride | 1107658-76-3 [sigmaaldrich.cn]

- 6. benchchem.com [benchchem.com]

- 7. US5032402A - 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer - Google Patents [patents.google.com]

An In-depth Guide to the Stereochemistry of (3S,5R)-5-methylpyrrolidin-3-ol Hydrochloride: Synthesis, Analysis, and Application

Foreword: The Criticality of Stereoisomerism in Drug Development

In the landscape of modern pharmacology, the three-dimensional arrangement of atoms within a molecule is not a trivial detail but a paramount determinant of biological activity. Enantiomers and diastereomers of a chiral drug can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles. The pyrrolidine scaffold, a privileged five-membered nitrogen-containing heterocycle, is a cornerstone in the design of numerous therapeutic agents.[1][2] This guide focuses on a specific stereoisomer, (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride, a chiral building block of significant interest in drug discovery. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of its stereochemistry, from its synthesis and characterization to its potential applications. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.

Defining the Stereochemical Landscape of 5-Methylpyrrolidin-3-ol

The structure of 5-methylpyrrolidin-3-ol possesses two stereocenters at the C3 and C5 positions of the pyrrolidine ring. This gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers. The relationship between these pairs is diastereomeric.

-

(3S, 5R) and (3R, 5S) enantiomeric pair: These are non-superimposable mirror images of each other.

-

(3S, 5S) and (3R, 5R) enantiomeric pair: This is the other pair of non-superimposable mirror images.

The diastereomers are further classified based on the relative orientation of the methyl and hydroxyl groups. In the (3S,5R) and (3R,5S) isomers, the substituents are on opposite faces of the pyrrolidine ring, leading to a trans configuration. Conversely, the (3S,5S) and (3R,5R) isomers have their substituents on the same face, resulting in a cis configuration. The distinct spatial arrangement of these isomers leads to different physical and chemical properties, including unique receptor-binding profiles.[3] This guide will specifically focus on the trans isomer, this compound (CAS Number: 1107658-78-5).[4]

Stereoselective Synthesis: A Chiral Pool Approach

The synthesis of enantiomerically pure compounds is a central challenge in organic chemistry. A powerful strategy to achieve this is through "chiral pool synthesis," which utilizes readily available, enantiopure natural products as starting materials. For the synthesis of chiral pyrrolidine derivatives, the amino acid L-proline and its derivatives are excellent and common starting points.[5]

A plausible and documented synthetic pathway to 5-methylpyrrolidin-3-ol hydrochloride initiates from trans-4-hydroxy-L-proline methyl ester hydrochloride.[6] This approach leverages the inherent stereochemistry of the starting material to establish the desired stereocenters in the final product.

Conceptual Workflow for the Synthesis of this compound

Caption: Conceptual synthetic pathway from a chiral pool starting material.

Detailed Synthetic Protocol (Based on Patent Literature)

The following protocol is adapted from the synthetic route described in Chinese patent application CN201280010334.6.[6] It is important to note that this patent highlights the operational challenges of this specific route for large-scale production, such as the use of hazardous reagents and the requirement for very low temperatures.

Step 1: Protection of Functional Groups The synthesis commences with the protection of the secondary amine and the hydroxyl group of trans-4-hydroxy-L-proline methyl ester hydrochloride. The amine is typically protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O), and the hydroxyl group can be protected with a silyl ether, for instance, by reacting with tert-butyldimethylsilyl chloride (TBDMSCl). This orthogonal protection strategy is crucial for the selective modification of the ester group in the subsequent step.

Step 2: Reduction of the Ester The methyl ester is selectively reduced to a primary alcohol. This transformation can be achieved using a powerful reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) to prevent over-reduction or side reactions.

Step 3: Conversion to a Leaving Group and Reduction The newly formed primary alcohol is then converted into a good leaving group, for example, a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The subsequent step involves the reductive removal of the tosylate group to install the methyl group at the C5 position. A potent reducing agent like lithium triethylborohydride (LiEt₃BH) is employed for this transformation.

Step 4: Deprotection Finally, the protecting groups on the amine and the hydroxyl group are removed under acidic conditions to yield the desired (3S,5R)-5-methylpyrrolidin-3-ol, which is then isolated as its hydrochloride salt.

Definitive Stereochemical Assignment: The Power of Analytical Techniques

The unambiguous determination of the stereochemistry of this compound is paramount. This is achieved through a combination of powerful analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography being the gold standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure and stereochemistry of organic molecules. For 5-methylpyrrolidin-3-ol, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to assign all proton and carbon signals. The relative stereochemistry (trans configuration) can be determined through the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) experiments.

In the trans isomer, the protons at C3 and C5 are on opposite sides of the ring. An NOE experiment would be expected to show a spatial correlation between the proton at C3 and the protons of the methyl group at C5 in the cis isomer, while this correlation would be absent or significantly weaker in the trans isomer.

X-ray Crystallography

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state.[1][7] By obtaining a single crystal of this compound and analyzing its diffraction pattern, the precise spatial arrangement of all atoms, including the relative and absolute stereochemistry, can be determined. The resulting crystal structure would unequivocally confirm the trans relationship between the hydroxyl and methyl groups and the (3S,5R) absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique for separating enantiomers and diastereomers, and for determining the enantiomeric excess (e.e.) and diastereomeric excess (d.e.) of a synthetic sample.[8][9] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the various stereoisomers.

Illustrative Chiral HPLC Method Development Workflow

Caption: A systematic approach to developing a chiral HPLC method.

Typical Experimental Conditions for Chiral HPLC Analysis:

| Parameter | Typical Value | Rationale |

| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H) | Broad applicability for the separation of a wide range of chiral compounds. |

| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v) | The non-polar/polar solvent mixture allows for tuning of retention times, while TFA improves peak shape for amine-containing analytes. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 210 nm | Pyrrolidine derivatives typically have UV absorbance at lower wavelengths. |

Applications in Drug Discovery

The this compound scaffold is a valuable building block in the synthesis of more complex molecules with therapeutic potential. Its defined stereochemistry allows for precise interactions with biological targets, which is a critical aspect of rational drug design. The pyrrolidine ring can serve as a rigid scaffold to orient functional groups in a specific spatial arrangement for optimal binding to enzymes or receptors. This particular stereoisomer has been identified as a key intermediate in the synthesis of chemokine receptor antagonists and modulators, which are being investigated for the treatment of conditions such as hepatitis C and liver fibrosis.[6]

Conclusion and Future Outlook

The stereochemistry of this compound is a testament to the importance of three-dimensional structure in chemistry and pharmacology. Its stereoselective synthesis, typically from chiral pool starting materials like L-proline derivatives, allows for the creation of an enantiomerically pure building block. The definitive assignment of its stereochemistry relies on a combination of powerful analytical techniques, including NMR spectroscopy and X-ray crystallography, while chiral HPLC is essential for assessing its purity. As our understanding of the intricate relationship between molecular structure and biological function continues to grow, the demand for well-characterized, stereochemically pure building blocks like this compound will undoubtedly increase, paving the way for the development of more selective and efficacious therapeutic agents.

References

- Preparation method of 5-methylpyrrolidine-3-hydrochloride. CN117088800B.

- (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride | 1107658-77-4. Benchchem.

- (3R,5S)-5-methylpyrrolidin-3-ol hydrochloride | 1107658-76-3. Sigma-Aldrich.

- Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidin-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors. PubMed.

- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.

- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur

- This compound. Labsolu.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- X-Ray Crystallography of Chemical Compounds | Request PDF.

- This compound AG00HBRR. Sobekbio.

- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.

- A fast, efficient and stereoselective synthesis of hydroxy-pyrrolidines. PubMed.

- (3R,5S)-5-(hydroxymethyl)-1-methyl-pyrrolidin-3-ol;hydrochloride. A.B. Enterprises.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.

- A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed.

- (3R,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride. Sigma-Aldrich.

- A Guide to the Analysis of Chiral Compounds by GC. Restek.

- (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. PubChem.

- 3-Pyrrolidinol, 5-Methyl-, hydrochloride, (3S,5S)- suppliers & manufacturers in China. ChemicalBook.

- Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society.

- A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatiz

- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH.

- Recent Advances in Separation and Analysis of Chiral Compounds.

- Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. growing in Algeria. J.

- A novel biomimetic route to the 3-acyl-5-hydroxy-3-pyrrolin-2-one and 3-acyl-3,4-epoxy-5-hydroxypyrrolidin-2-one ring systems. PubMed.

- Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. NIH.

- A diastereoselective reduction of endocyclic β-enamino ester: an approach to prepare diastereopure multisubstituted pyrrolidine. Malaysian Journal of Analytical Sciences.

Sources

- 1. (3R,5R)-5-Methyl-pyrrolidin-3-ol hydrochloride 检测报告 | (3R,5R)-5-Methyl-pyrrolidin-3-ol hydrochloride 分析证明 | AbMole中文官网 [abmole.cn]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. benchchem.com [benchchem.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 6. CN117088800B - Preparation method of 5-methylpyrrolidine-3-hydrochloride - Google Patents [patents.google.com]

- 7. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]

- 8. A fast, efficient and stereoselective synthesis of hydroxy-pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. labsolu.ca [labsolu.ca]

A Technical Guide to the Synthesis of (3S,5R)-5-methylpyrrolidin-3-ol Hydrochloride from Renewable Resources

Abstract

(3S,5R)-5-methylpyrrolidin-3-ol hydrochloride is a valuable chiral building block in medicinal chemistry, crucial for the synthesis of various therapeutic agents. The growing demand for sustainable chemical manufacturing necessitates the development of synthetic routes originating from renewable feedstocks. This technical guide provides an in-depth exploration of a viable synthetic pathway to this compound, with a focus on utilizing readily available and renewable starting materials. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of reaction mechanisms, stereochemical control, and practical experimental protocols.

Introduction: The Significance of (3S,5R)-5-methylpyrrolidin-3-ol in Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The specific stereoisomer, (3S,5R)-5-methylpyrrolidin-3-ol, offers a unique three-dimensional arrangement of functional groups—a secondary amine, a hydroxyl group, and a methyl group—all with defined stereochemistry. This precise spatial orientation is critical for specific molecular interactions with biological targets, leading to enhanced potency and selectivity of drug candidates. Consequently, the development of efficient and stereoselective synthetic routes to this chiral building block is of paramount importance. The imperative to shift towards a bio-based economy further underscores the need for synthetic strategies that leverage renewable resources, moving away from traditional petrochemical-based starting materials.

Strategic Approach: Chiral Pool Synthesis from L-Glutamic Acid

A robust and sustainable strategy for the synthesis of enantiomerically pure compounds is the "chiral pool" approach, which utilizes readily available chiral molecules from nature as starting materials. L-glutamic acid, a naturally occurring amino acid produced on a large scale through fermentation, presents an ideal and renewable starting point for the synthesis of this compound. The inherent chirality of L-glutamic acid can be strategically harnessed to establish the desired stereocenters in the target molecule.

The proposed synthetic pathway, outlined below, leverages well-established chemical transformations, with a key focus on achieving high stereoselectivity in the crucial steps of methylation and reduction.

Caption: Proposed synthetic pathway from L-Glutamic Acid.

Detailed Synthetic Protocol and Mechanistic Insights

Step 1: Preparation of (S)-Pyroglutamic Acid from L-Glutamic Acid

The synthesis commences with the cyclization of L-glutamic acid to form (S)-pyroglutamic acid. This transformation is typically achieved by heating L-glutamic acid in water, leading to intramolecular condensation and the formation of the lactam ring. This well-established and high-yielding reaction proceeds with retention of the stereochemistry at the C-2 position.

Step 2: N-Protection of Pyroglutamic Acid

To prevent unwanted side reactions in subsequent steps, the secondary amine of pyroglutamic acid is protected. The tert-butoxycarbonyl (Boc) group is a suitable choice due to its stability under various reaction conditions and its ease of removal under acidic conditions at the final stage.

Experimental Protocol: N-Boc Protection

-

To a solution of (S)-pyroglutamic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide.

-

Add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-pyroglutamic acid.

Step 3: Stereoselective Methylation

This is a critical step where the second stereocenter is introduced. The desired (R) configuration at the C-5 position can be achieved through a diastereoselective alkylation of the N-Boc-pyroglutamate enolate. The use of a chiral auxiliary, such as an Evans auxiliary, can effectively control the stereochemical outcome of the methylation.[1]

Conceptual Workflow for Stereoselective Methylation

Caption: Key steps in the stereoselective methylation.

Mechanistic Rationale: The chiral auxiliary creates a sterically hindered environment around the enolate, directing the incoming methyl iodide to attack from the less hindered face, thus establishing the desired (R) configuration at the C-5 position.

Step 4: Reduction of the Lactam

The lactam functionality in the methylated pyroglutamate derivative is then reduced to the corresponding pyrrolidine. This can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF).

Step 5: Oxidation to the Ketone

The hydroxyl group at the C-3 position, which originated from the carboxylic acid of pyroglutamic acid, is oxidized to a ketone. This sets the stage for the final stereoselective reduction. Common oxidizing agents for this transformation include Swern oxidation or Dess-Martin periodinane.

Step 6: Stereoselective Reduction of the Ketone

The final stereocenter at the C-3 position is established through the stereoselective reduction of the N-Boc-5-methylpyrrolidin-3-one intermediate. A chemoenzymatic approach using a ketoreductase (KRED) is highly advantageous for this step, as it can provide excellent enantioselectivity and diastereoselectivity.[2]

Experimental Protocol: Biocatalytic Reduction

-

Prepare a buffered aqueous solution containing the N-Boc-5-methylpyrrolidin-3-one substrate.

-

Add a suitable ketoreductase and a cofactor (e.g., NADPH or a regeneration system).

-

Incubate the reaction mixture with gentle agitation at a controlled temperature.

-

Monitor the progress of the reaction by HPLC or GC.

-

Upon completion, extract the product with an organic solvent.

-

Purify the product by column chromatography to yield (3S,5R)-N-Boc-5-methylpyrrolidin-3-ol.

Rationale for Enzyme Selection: Ketoreductases are known for their ability to stereoselectively reduce prochiral ketones to chiral alcohols. Screening a library of KREDs is often necessary to identify an enzyme with the desired stereoselectivity for a specific substrate.

Step 7: Deprotection and Salt Formation

In the final step, the Boc protecting group is removed under acidic conditions, typically using hydrochloric acid in a suitable solvent like dioxane or methanol. This concomitantly forms the hydrochloride salt of the final product.

Experimental Protocol: Deprotection and Salt Formation

-

Dissolve the (3S,5R)-N-Boc-5-methylpyrrolidin-3-ol in a suitable solvent (e.g., methanol or dioxane).

-

Add a solution of hydrochloric acid in the same solvent.

-

Stir the reaction mixture at room temperature.

-

The product will precipitate out of the solution as the hydrochloride salt.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound.

Data Summary

| Step | Transformation | Key Reagents | Expected Yield (%) | Stereoselectivity |

| 1 | Cyclization | Heat, H₂O | >90 | Retention |

| 2 | N-Protection | (Boc)₂O, Base | >95 | N/A |

| 3 | Methylation | LDA, CH₃I, Chiral Auxiliary | 70-85 | >95% de |

| 4 | Lactam Reduction | LiAlH₄ or BH₃·THF | 80-90 | N/A |

| 5 | Oxidation | Swern or Dess-Martin | 85-95 | N/A |

| 6 | Ketone Reduction | Ketoreductase, NADPH | >90 | >99% ee, >95% de |

| 7 | Deprotection/Salt Formation | HCl | >95 | N/A |

Conclusion

This technical guide outlines a comprehensive and sustainable synthetic strategy for the preparation of this compound from the renewable feedstock, L-glutamic acid. By employing a chiral pool approach and incorporating key stereoselective transformations, including a diastereoselective methylation and a biocatalytic reduction, this pathway offers a viable route to this valuable chiral building block. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the adoption of greener and more efficient synthetic methodologies.

References

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. J. Org. Chem.2023 , 88 (1), 356-363. [Link]

-

Synthesis of 3S-Pyrrolidinol from L-Glutamic Acid. Synth. Commun.1986 , 16 (14), 1815-1822. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules2022 , 27 (19), 6528. [Link]

-

Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors. Chem. Commun. (Camb.)2005 , (39), 4949-4951. [Link]

-

Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules2021 , 26 (19), 5797. [Link]

-

Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. Org. Biomol. Chem.2014 , 12 (31), 5894-5904. [Link]

-

Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates. RSC Adv.2019 , 9, 32768-32772. [Link]

-

Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Cent. Sci.2023 , 9 (1), 118–125. [Link]

-

Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. Tetrahedron: Asymmetry2004 , 15 (21), 3315-3320. [Link]

Sources

- 1. Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Pool Synthesis of (3S,5R)-5-methylpyrrolidin-3-ol Hydrochloride: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the chiral pool synthesis of (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride, a valuable chiral building block in modern medicinal chemistry. The synthesis commences with the readily available and inexpensive chiral precursor, L-pyroglutamic acid. This guide details a strategic synthetic route, elucidating the rationale behind the choice of starting material and the selection of each subsequent reaction. Key transformations, including the stereoselective introduction of the C5-methyl group and the diastereoselective reduction of a key ketone intermediate, are discussed in depth. The protocols provided herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical guide to accessing this important molecule.

Introduction: The Significance of Chiral Pyrrolidinols

The pyrrolidine scaffold is a privileged structural motif found in a vast array of natural products and pharmaceutically active compounds.[1][2] The inherent chirality of many biologically active molecules necessitates the development of efficient and stereoselective synthetic routes to access enantiomerically pure building blocks. (3S,5R)-5-methylpyrrolidin-3-ol, with its two defined stereocenters, represents a versatile chiral synthon for the construction of complex molecular architectures. Its hydrochloride salt form enhances its stability and handling properties, making it an attractive intermediate for drug discovery and development programs.

The "chiral pool" approach to synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials.[1] This approach circumvents the need for often complex and costly asymmetric syntheses or chiral resolutions. L-pyroglutamic acid, a derivative of the naturally occurring amino acid L-glutamic acid, is an ideal starting material for the synthesis of chiral pyrrolidine derivatives due to its rigid bicyclic structure and pre-existing stereocenter at the C2 position.

This guide will delineate a robust synthetic pathway to this compound, commencing from L-pyroglutamic acid. We will explore the key strategic considerations and provide detailed experimental procedures for each transformation.

Retrosynthetic Analysis and Synthetic Strategy

Our retrosynthetic analysis of this compound identifies L-pyroglutamic acid as a logical and cost-effective chiral starting material. The core strategy involves the sequential and stereocontrolled introduction of the required functional groups and stereocenters onto the pyroglutamate scaffold.

Caption: Retrosynthetic analysis of this compound.

The key challenges in this synthesis are:

-

The diastereoselective introduction of the methyl group at the C5 position to establish the desired (5R) stereocenter.

-

The diastereoselective reduction of the resulting ketone at C3 to afford the (3S) alcohol.

Our forward synthesis will address these challenges through a carefully orchestrated sequence of reactions, leveraging the inherent chirality of the starting material to control the stereochemical outcomes.

Experimental Procedures

Synthesis of (S)-1-Benzoyl-5-oxopyrrolidine-2-carboxylic acid

Rationale: The first step involves the protection of the nitrogen atom of L-pyroglutamic acid. A benzoyl group is chosen for its stability under the subsequent reaction conditions and its ease of removal at a later stage.

Protocol:

-

To a stirred solution of L-pyroglutamic acid (1.0 eq.) in a 2:1 mixture of THF and water at 0 °C, add sodium bicarbonate (2.5 eq.).

-

Slowly add benzoyl chloride (1.2 eq.) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Acidify the reaction mixture to pH 2 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-benzoyl pyroglutamic acid.

| Reactant | MW | Equivalents | Amount |

| L-Pyroglutamic Acid | 129.11 | 1.0 | (user defined) |

| Sodium Bicarbonate | 84.01 | 2.5 | (calculated) |

| Benzoyl Chloride | 140.57 | 1.2 | (calculated) |

Synthesis of (S)-methyl 1-benzoyl-5-oxopyrrolidine-2-carboxylate

Rationale: Esterification of the carboxylic acid is necessary to prevent its interference in the subsequent Grignard reaction and to facilitate purification.

Protocol:

-

Dissolve the N-benzoyl pyroglutamic acid (1.0 eq.) in methanol.

-

Cool the solution to 0 °C and bubble in dry HCl gas for 15-20 minutes, or add thionyl chloride (1.2 eq.) dropwise.

-

Stir the reaction at room temperature for 4-6 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the methyl ester.

| Reactant | MW | Equivalents | Amount |

| N-Benzoyl Pyroglutamic Acid | 233.22 | 1.0 | (user defined) |

| Thionyl Chloride | 118.97 | 1.2 | (calculated) |

Diastereoselective Synthesis of (2S,5R)-methyl 1-benzoyl-5-methyl-3-oxopyrrolidine-2-carboxylate

Rationale: This is the pivotal step for introducing the C5-methyl group with the correct stereochemistry. The strategy involves the in-situ generation of an N-acyliminium ion intermediate, which is then attacked by a methyl nucleophile. The stereochemical outcome is directed by the existing stereocenter at C2.

Protocol:

-

Dissolve the N-benzoyl pyroglutamate methyl ester (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add a solution of methylmagnesium bromide (1.5 eq., 3.0 M in diethyl ether) dropwise.

-

Stir the reaction at -78 °C for 2-3 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude product is then subjected to oxidation without further purification. A suitable oxidation protocol is the Swern oxidation or using Dess-Martin periodinane to afford the ketone.

| Reactant | MW | Equivalents | Amount |

| (S)-methyl 1-benzoyl-5-oxopyrrolidine-2-carboxylate | 247.25 | 1.0 | (user defined) |

| Methylmagnesium bromide (3.0 M in Et2O) | - | 1.5 | (calculated) |

Diastereoselective Reduction to (2S,3S,5R)-methyl 1-benzoyl-3-hydroxy-5-methylpyrrolidine-2-carboxylate

Rationale: The stereoselective reduction of the C3-ketone is critical to establish the desired (3S) hydroxyl configuration. The choice of reducing agent and reaction conditions is paramount to achieving high diastereoselectivity. Bulky reducing agents often provide better stereocontrol.

Protocol:

-

Dissolve the crude ketone from the previous step (1.0 eq.) in anhydrous methanol and cool to -78 °C.

-

Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below -70 °C.

-

Stir the reaction at -78 °C for 3-4 hours.

-

Quench the reaction by the addition of acetone, followed by saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography on silica gel.

| Reactant | MW | Equivalents | Amount |

| (2S,5R)-methyl 1-benzoyl-5-methyl-3-oxopyrrolidine-2-carboxylate | 261.27 | 1.0 | (user defined) |

| Sodium Borohydride | 37.83 | 1.5 | (calculated) |

Reduction and Deprotection to (3S,5R)-5-methylpyrrolidin-3-ol

Rationale: This step involves the simultaneous reduction of the ester and the removal of the N-benzoyl protecting group. A powerful reducing agent like lithium aluminum hydride is employed.

Protocol:

-

Under an inert atmosphere, add a solution of the purified hydroxy-ester (1.0 eq.) in anhydrous THF dropwise to a stirred suspension of lithium aluminum hydride (3.0 eq.) in anhydrous THF at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

Cool the reaction to 0 °C and quench sequentially by the careful addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude (3S,5R)-5-methylpyrrolidin-3-ol.

| Reactant | MW | Equivalents | Amount |

| (2S,3S,5R)-methyl 1-benzoyl-3-hydroxy-5-methylpyrrolidine-2-carboxylate | 277.30 | 1.0 | (user defined) |

| Lithium Aluminum Hydride | 37.95 | 3.0 | (calculated) |

Formation of this compound

Rationale: The final step is the formation of the hydrochloride salt to improve the stability and handling of the final product.

Protocol:

-

Dissolve the crude (3S,5R)-5-methylpyrrolidin-3-ol in a minimal amount of diethyl ether or isopropanol.

-

Cool the solution to 0 °C and slowly add a solution of HCl in diethyl ether (e.g., 2 M) or isopropanolic HCl until the solution becomes acidic (test with pH paper).

-

Stir the mixture at 0 °C for 30 minutes.

-

Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

Overall Synthetic Workflow

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide has outlined a comprehensive and practical chiral pool synthesis of this compound from L-pyroglutamic acid. The described route offers a reliable method for accessing this valuable chiral building block, with careful consideration given to the stereochemical control at each critical step. The provided experimental protocols are intended to serve as a robust starting point for researchers in academic and industrial settings. The principles and strategies discussed herein can be adapted for the synthesis of other substituted pyrrolidine derivatives, further highlighting the utility of the chiral pool approach in modern organic synthesis.

References

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

- Kazlauskas, R. J., & Bornscheuer, U. T. (Eds.). (2009). Modern Biocatalysis: Stereoselective and Environmentally Friendly Reactions. Wiley-VCH.

- Blaser, H. U., Federsel, H. J. (Eds.). (2010). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH.

Sources

An In-depth Technical Guide to the Spectroscopic Data of (3S,5R)-5-methylpyrrolidin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,5R)-5-methylpyrrolidin-3-ol hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a substituted pyrrolidine, this molecule serves as a versatile chiral building block in the synthesis of complex bioactive molecules and novel therapeutic agents. The pyrrolidine scaffold is a prevalent motif in a wide array of natural products and pharmaceuticals.[2][3][4] The specific stereochemistry of this compound, with defined configurations at the C3 and C5 positions, is crucial for its biological activity and interaction with molecular targets.[1][5]

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound. Unambiguous structural elucidation and characterization are paramount in the drug discovery process, ensuring the synthesis of the correct stereoisomer and facilitating the interpretation of structure-activity relationships (SAR). This document will delve into the key spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data will be explained from the perspective of a seasoned application scientist.

Molecular Structure and Stereochemistry

The structural integrity of this compound is the foundation of its chemical and biological properties. The hydrochloride salt form enhances its solubility and stability.[1]

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For a hydrochloride salt of an amine, the choice of solvent is critical to ensure solubility and to observe exchangeable protons.[6] Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are common choices for amine salts.[6][7] The protonation of the nitrogen atom by HCl significantly influences the chemical shifts of neighboring protons and carbons.[6][8]

¹H NMR Spectroscopy

Experimental Protocol: A sample of this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆, ~0.75 mL) in an NMR tube. The spectrum is acquired on a 400 MHz or higher field spectrometer. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of 1-5 seconds.

Data Interpretation: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H5 (CH-CH₃) | 3.5 - 3.8 | m | 1H | |

| H3 (CH-OH) | 4.3 - 4.6 | m | 1H | |

| H2, H4 (CH₂) | 1.5 - 2.5 | m | 4H | |

| CH₃ | 1.2 - 1.5 | d | 3H | ~6-7 |

| OH | 5.0 - 5.5 | d | 1H | ~4-5 |

| NH₂⁺ | 9.0 - 10.0 | br s | 2H |

Causality Behind Assignments:

-

Downfield Shift of H3 and H5: The protons on the carbons bearing the hydroxyl group (C3) and the protonated amine (C5) are expected to be shifted downfield due to the electron-withdrawing effects of the heteroatoms.

-

NH₂⁺ Protons: The protons on the positively charged nitrogen atom are significantly deshielded and appear as a broad singlet far downfield. Their broadness is a result of chemical exchange and quadrupolar relaxation.

-

Methyl Group: The methyl group appears as a doublet due to coupling with the adjacent methine proton (H5).

-

Diastereotopic Protons: The methylene protons (H2 and H4) are diastereotopic due to the presence of two chiral centers. This can lead to complex splitting patterns (multiplets).

¹³C NMR Spectroscopy

Experimental Protocol: The same sample prepared for ¹H NMR can be used for ¹³C NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Data Interpretation: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C3 (CH-OH) | 65 - 75 |

| C5 (CH-CH₃) | 55 - 65 |

| C2, C4 (CH₂) | 30 - 45 |

| CH₃ | 15 - 25 |

Causality Behind Assignments:

-

Carbons Attached to Heteroatoms: The carbons directly bonded to the oxygen (C3) and nitrogen (C5) atoms are significantly deshielded and appear at the lowest field due to the electronegativity of these atoms.

-

Aliphatic Carbons: The methylene carbons (C2, C4) and the methyl carbon appear in the typical aliphatic region of the spectrum.

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol: The solid sample is typically analyzed using the KBr pellet method or as a thin film using Attenuated Total Reflectance (ATR). For the KBr method, the sample is ground with spectroscopic grade KBr and pressed into a transparent pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.[2]